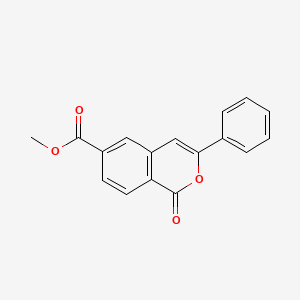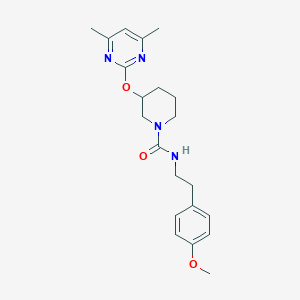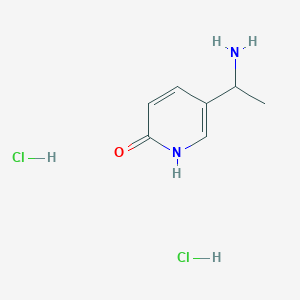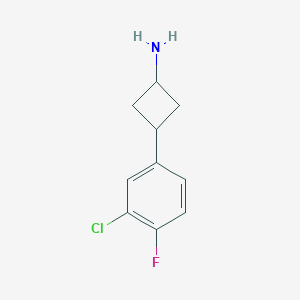
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans” is a chemical compound with the CAS Number: 1512423-64-1 . It has a molecular weight of 199.66 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11ClFN . The Inchi Code is 1S/C10H11ClFN/c11-9-5-6 (1-2-10 (9)12)7-3-8 (13)4-7/h1-2,5,7-8H,3-4,13H2 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 199.66 and a molecular formula of C10H11ClFN .Applications De Recherche Scientifique
Synthesis and Characterization of Research Chemicals:
- A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a compound similar to "3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans." The research highlights the importance of correct identification and differentiation of isomers in the realm of synthetic cannabinoids (McLaughlin et al., 2016).
Antagonistic Properties in Biological Systems:
- Brand et al. (2003) reported on the synthesis of a series of compounds with a structure related to "this compound," showing potent antagonistic properties against VLA-4, a protein involved in immune response (Brand et al., 2003).
Synthesis of Functionalized Cyclobutanes:
- Chang et al. (2019) described methods for synthesizing tri-functionalized cyclobutane scaffolds, which are relevant to the structure of "this compound." These methods enable the creation of molecules with potential applications in drug design and organic synthesis (Chang et al., 2019).
Design and Synthesis for NMR Labeling:
- Tkachenko et al. (2014) conducted a study on the design and synthesis of a monofluoro-substituted aromatic amino acid, which shares structural similarities with "this compound." This compound was used as a label for solid-state 19F NMR studies in peptides, demonstrating its utility in biochemical research (Tkachenko et al., 2014).
Annulation Reactions of Aminocyclobutanes:
- Perrotta et al. (2015) explored [4 + 2]-annulation reactions involving aminocyclobutanes, leading to the synthesis of new compounds with potential pharmaceutical applications. This research demonstrates the versatility of cyclobutane structures in organic synthesis (Perrotta et al., 2015).
Antibacterial and Antioxidant Properties:
- A study by Арутюнян et al. (2012) investigated the antibacterial and antioxidant properties of compounds structurally related to "this compound." This research highlights the potential medicinal applications of these compounds (Арутюнян et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRURMJWBDLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2773525.png)
![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)
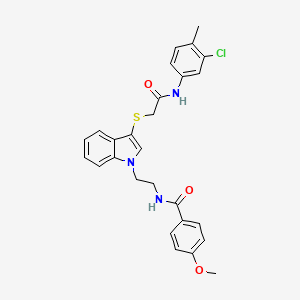
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2773533.png)
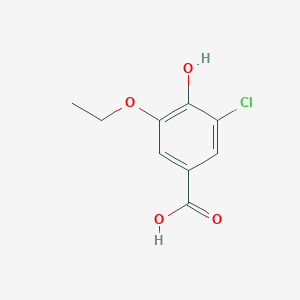
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)

![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)
